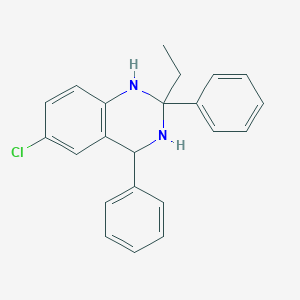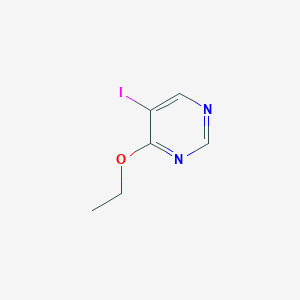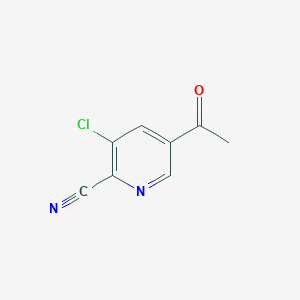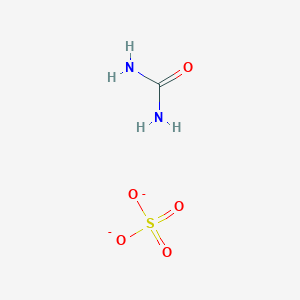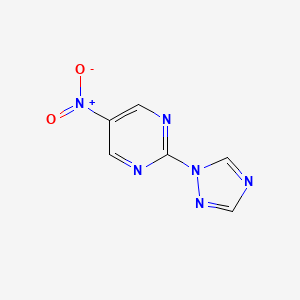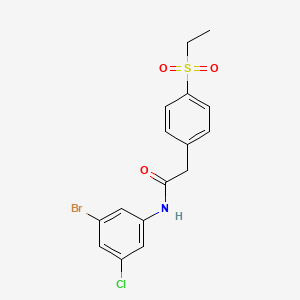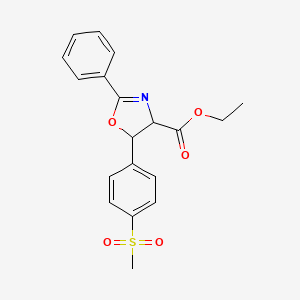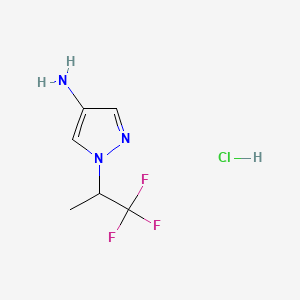
1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a tert-butylphenyl group attached to the nitrogen atom at the 1-position and a methyl group at the 6-position of the isoquinoline ring
Vorbereitungsmethoden
The synthesis of 1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butylaniline with 6-methylisoquinoline-1,5-dione under specific reaction conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out in an inert atmosphere to prevent oxidation. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems to streamline the production process.
Analyse Chemischer Reaktionen
1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the isoquinoline ring, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the tert-butylphenyl group. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce reduced isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Isoquinoline derivatives, including this compound, are studied for their potential biological activities. They have shown promise as antimicrobial, antiviral, and anticancer agents.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine can be compared with other similar compounds, such as:
Terfenadine: An antihistamine drug with a similar tert-butylphenyl group.
Platinum (II) quinolinolate complexes: These complexes feature quinolinolate ligands and are used in various applications, including organic light-emitting devices (OLEDs) and chemical sensors.
2-Phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole: A compound with a similar tert-butylphenyl group, used in scintillation formulations and studied for its fluorescence properties.
The uniqueness of this compound lies in its specific structure and the presence of both the tert-butylphenyl and isoquinoline moieties, which contribute to its diverse chemical and biological activities.
Eigenschaften
Molekularformel |
C20H23N3 |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine |
InChI |
InChI=1S/C20H23N3/c1-13-5-10-17-16(18(13)21)11-12-22-19(17)23-15-8-6-14(7-9-15)20(2,3)4/h5-12H,21H2,1-4H3,(H,22,23) |
InChI-Schlüssel |
SAMMYXGSZDKTBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


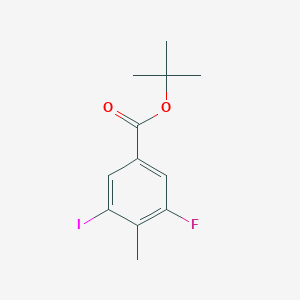
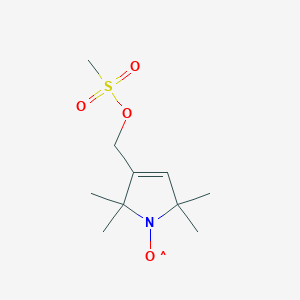
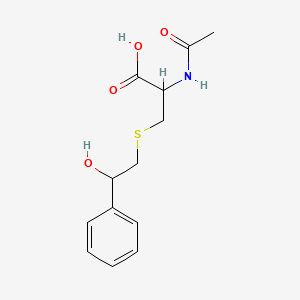
![[(2R,3R,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-YL]methyl pivalate](/img/structure/B13889974.png)


